5-Bromo-4-methoxy-2-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to a variety of biological targets.
Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications. Compounds containing this moiety exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity and pharmacokinetic profiles.
Overview of Halogenated and Methoxylated Pyrimidines in Synthetic Chemistry
The introduction of halogen atoms (F, Cl, Br, I) and methoxy (B1213986) groups (-OCH₃) onto the pyrimidine scaffold significantly enhances its utility in synthetic chemistry. Halogenated pyrimidines are exceptionally valuable as synthetic intermediates. The halogen atoms act as versatile handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures from simpler pyrimidine building blocks. The bromine atom, in particular, offers a good balance of reactivity and stability, making bromopyrimidines common starting materials in multi-step syntheses.
Methoxylated pyrimidines also play a crucial role. The methoxy group is an electron-donating group that can influence the reactivity of the pyrimidine ring. Furthermore, it can be a key pharmacophoric feature, contributing to the binding of a molecule to its biological target. In synthetic chemistry, the methoxy group can also be cleaved to reveal a hydroxyl group, providing another point for functionalization. The combination of both halogen and methoxy substituents on a pyrimidine ring, as seen in 5-Bromo-4-methoxy-2-methylpyrimidine, creates a highly versatile and reactive building block for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOFQZXCJBCBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 5 Bromo 4 Methoxy 2 Methylpyrimidine
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for electron-deficient heterocyclic systems like pyrimidine (B1678525). The rate and regioselectivity of these reactions are heavily dependent on the position of the leaving group and the electronic nature of other substituents on the ring.
The bromine atom at the C-5 position of 5-Bromo-4-methoxy-2-methylpyrimidine is generally unreactive towards traditional SNAr reactions. In the pyrimidine ring, the positions most activated for nucleophilic attack are C-2, C-4, and C-6. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atoms when the attack occurs at these positions. When a nucleophile attacks the C-5 position, the resulting intermediate cannot be stabilized in this manner, leading to a much higher activation energy for the reaction. Therefore, direct displacement of the C-5 bromine by a nucleophile is not a commonly utilized synthetic pathway.
Methoxy (B1213986) Group (-OCH₃): Located at the C-4 position, this group is a strong electron-donating group through resonance. This effect increases the electron density of the ring, generally deactivating it towards nucleophilic attack. If a leaving group were present at the C-2 or C-6 positions, the electron-donating nature of the methoxy group would reduce their reactivity toward nucleophiles.
Methyl Group (-CH₃): Situated at the C-2 position, the methyl group is a weak electron-donating group via induction. Similar to the methoxy group, it contributes to a slight deactivation of the ring for SNAr reactions compared to an unsubstituted pyrimidine.
In hypothetical scenarios involving polysubstituted pyrimidines, the interplay between electron-donating and electron-withdrawing groups dictates the preferred site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of electron-donating groups can alter this selectivity, sometimes favoring the C-2 position. wuxiapptec.com Steric hindrance from bulky substituents can also play a crucial role in directing the incoming nucleophile. researchgate.net For this compound, the combined electron-donating effects of the methyl and methoxy groups render the ring less susceptible to nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). guidechem.com Reactions typically require harsh conditions, and the electrophile attacks the carbon atom with the highest electron density, usually the C-5 position. However, the presence of activating groups can overcome this inherent lack of reactivity.
In this compound, the ring is endowed with two electron-donating, activating groups that facilitate EAS reactions.
Methoxy Group (-OCH₃): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com By donating its lone pair of electrons into the ring through resonance, it significantly increases the nucleophilicity of the ring, particularly at positions C-2 and C-6 (ortho) and C-5 (para).
Methyl Group (-CH₃): This is a less potent, weakly activating group that also directs electrophiles to the ortho and para positions through an inductive effect. libretexts.orgstudysmarter.co.uk
The combined influence of these two activating groups makes the pyrimidine ring susceptible to electrophilic attack, despite the deactivating effect of the ring nitrogens.
In the case of this compound, the positions C-2, C-4, and C-5 are already substituted. The only available position for an electrophilic attack is C-6. The regioselectivity of an EAS reaction is therefore predetermined. The directing effects of the existing substituents converge to strongly favor substitution at the C-6 position.
The C-4 methoxy group is ortho to the C-6 position, and the C-2 methyl group is meta to it. The powerful ortho-directing ability of the methoxy group is the dominant factor, making the C-6 position the most electron-rich and nucleophilic site on the ring. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur exclusively at the C-6 position. Studies on substituted pyrimidines confirm that the electronic nature of substituents plays a crucial role in determining reactivity and the site of electrophilic attack. csu.edu.au
Cross-Coupling Reactions
The bromine atom at the C-5 position, while unreactive in SNAr, serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and represent the primary mode of reactivity for the C-5 bromine in this compound.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C single bond. 5-Bromopyrimidine (B23866) derivatives are frequently used as substrates in Suzuki reactions to synthesize more complex aryl- or heteroaryl-substituted pyrimidines. rsc.orgworktribe.commdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromopyrimidine Derivatives
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | ~85% (implied) | mdpi.com |
| 5-Bromopyrimidine | Various heteroarylboronic acids | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 56-84% | rsc.orgworktribe.com |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 96% | nih.gov |
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C-C triple bond, yielding an alkynylpyrimidine. organic-chemistry.org The reaction is co-catalyzed by palladium and copper salts. This method has been used to prepare 4-aryl-5-alkynylpyrimidines from 5-bromopyrimidine precursors, highlighting its utility in medicinal chemistry. nih.govresearchgate.net
Table 2: Examples of Sonogashira Coupling Reactions with 5-Bromopyrimidine Derivatives
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 4-Aryl-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | Not specified | nih.gov |
| 5-Bromo-1,2,3-triazine (analogue) | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~70% (implied) | nih.gov |
| 5-Bromoindole (analogue) | Various alkynes | PdCl₂(PPh₃)₂ / CuI | DIPA | H₂O | 20-99% | researchgate.net |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing N-aryl pyrimidines. The choice of palladium source, ligand (e.g., X-Phos, BINAP), and base is critical for achieving high efficiency. beilstein-journals.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C-5 position.
Table 3: Examples of Buchwald-Hartwig Amination with Aryl Bromides
| Aryl Bromide | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-Bromo-13α-estrone derivative | Substituted anilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to Excellent | beilstein-journals.org |
| Unprotected bromoimidazoles | Various amines | Pd precatalyst / tBuBrettPhos | LHMDS | Toluene | Moderate to Excellent | nih.gov |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgillinois.edu The general catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of a wide range of functional groups. rsc.org
A review of the scientific literature did not yield specific examples or detailed research findings for the Suzuki-Miyaura coupling of this compound. While studies have been conducted on structurally similar compounds like 5-bromopyrimidine and 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) illinois.edumdpi.com, direct experimental data for the title compound is not presently available.
Stille Coupling
The Stille coupling is another versatile palladium-catalyzed reaction that creates a carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane). libretexts.org This method is valued for its ability to tolerate a wide variety of functional groups, and the relative stability of organostannane reagents to air and moisture. nih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
Detailed research findings or specific protocols for the Stille coupling reaction involving this compound could not be located in a survey of available scientific literature.
Other Palladium-Catalyzed C-C and C-N Bond Formations
Palladium catalysts are instrumental in a wide array of bond-forming reactions beyond the Suzuki and Stille couplings. rsc.org For instance, the Buchwald-Hartwig amination is a key method for forming carbon-nitrogen (C-N) bonds between aryl halides and amines. beilstein-journals.orgnih.gov Other reactions include the Sonogashira coupling (C-C bond formation with terminal alkynes) and Heck coupling (C-C bond formation with alkenes). These reactions are fundamental in medicinal chemistry and materials science for synthesizing complex nitrogen-containing compounds and conjugated systems. nih.govacs.org
Specific applications and detailed experimental conditions for other palladium-catalyzed C-C or C-N bond formations using this compound as a substrate are not detailed in the reviewed literature.
Other Significant Transformations
Beyond cross-coupling reactions, pyrimidine derivatives can undergo various other chemical transformations.
Oxidation Reactions
Oxidation reactions can target different parts of the molecule. For substituted pyrimidines, oxidation might involve the substituents on the ring. For example, a methyl group could potentially be oxidized to an aldehyde, carboxylic acid, or alcohol, depending on the reagents and conditions used. The pyrimidine ring itself is generally electron-deficient and relatively resistant to oxidation, but powerful oxidizing agents can lead to ring-opening or degradation. In studies on similar compounds like 5-bromo-3,4-dihydropyrimidines, oxidizing agents such as manganese oxide(IV) have been used to achieve aromatization of the ring. researchgate.net
A search of the scientific literature did not identify specific studies detailing the oxidation of this compound.
Reduction Reactions
Reduction reactions involving substituted pyrimidines can affect the halogen substituent or the heterocyclic ring. The bromo-group at the C5 position could potentially be removed (hydrodebromination) using catalytic hydrogenation (e.g., with a palladium catalyst and a hydrogen source) or other reducing agents. The pyrimidine ring can also be reduced under certain conditions, although this often requires harsh conditions or specific catalysts.
No specific research findings on the reduction of this compound were found in the available literature.
Electrophilic Alkylation of Arene Moieties
This subsection heading appears to describe a reaction where an arene is alkylated, which would typically involve an alkylating agent reacting with an aromatic ring. However, this compound itself is an aromatic heterocycle. A related reaction, the Friedel-Crafts type SEAr alkylation, has been described for the unsubstituted 5-bromopyrimidine, where the protonated pyrimidine itself acts as an electrophile to alkylate other electron-rich arenes. nih.govrsc.orgresearchgate.net This process typically requires a strong Brønsted acid like methanesulfonic acid. nih.govresearchgate.net
There is no specific information available in the searched literature regarding this compound participating in the electrophilic alkylation of arene moieties.
Mechanistic Investigations of this compound
The chemical reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the influence of its substituents. The bromine atom at the C5 position, the methoxy group at C4, and the methyl group at C2 all play crucial roles in directing the molecule's behavior in chemical reactions. Mechanistic studies on halogenated pyrimidines and related heterocyclic systems have provided valuable insights into the potential reaction pathways for this compound, particularly concerning cine and tele substitutions and tautomerization phenomena.
Studies on Cine and Tele Substitutions in Halogenopyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic and heteroaromatic rings. nih.gov While direct (ipso) substitution, where the nucleophile replaces the leaving group at the same position, is the most common pathway, alternative mechanisms known as cine and tele substitution can also occur under specific conditions. arkat-usa.org
Cine substitution involves the entering group taking a position adjacent to the one occupied by the leaving group. arkat-usa.org Tele substitution occurs when the entering group attaches to a position more than one atom away from the leaving group. arkat-usa.org These "abnormal" substitution patterns are often rationalized by the formation of reactive intermediates, such as arynes or Meisenheimer complexes, which can rearrange or react at different sites. nih.govresearchgate.net
Research on various halogenated heterocycles has shed light on the factors influencing the competition between ipso, cine, and tele substitution pathways. These factors include the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions such as the solvent and the presence of a base. chemrxiv.org For instance, in the study of substituted triazolopyrazines, it was found that the use of increased equivalents of the nucleophile, softer nucleophiles, less polar solvents, and larger halogens on the electrophile favored the tele-substitution pathway. chemrxiv.org
While specific studies on this compound are not extensively documented in the literature, the principles derived from related halogenated pyridines and pyrazines can be extrapolated. The electron-withdrawing nature of the pyrimidine ring, enhanced by the methoxy group, can facilitate nucleophilic attack. The position of the bromine atom at C5 is less activated towards direct SNAr compared to halogens at the C2, C4, or C6 positions. This could potentially open avenues for alternative substitution mechanisms under forcing conditions or with specific reagents.
A plausible mechanism for cine or tele substitution in a pyrimidine system could involve the initial attack of a strong nucleophile at a carbon atom other than the one bearing the halogen, leading to a rearranged intermediate that subsequently eliminates the halide. chemrxiv.org The electronic distribution within the this compound ring, influenced by the interplay of the inductive and mesomeric effects of the substituents, would dictate the most likely sites for such initial nucleophilic attack.
Table 1: Factors Influencing Substitution Pathways in Halogenated Heterocycles
| Factor | Favors Ipso-Substitution | Favors Cine/Tele-Substitution |
| Nucleophile | Hard nucleophiles | Soft nucleophiles, increased equivalents |
| Leaving Group | Good leaving groups (e.g., Cl, F) | Larger halogens (e.g., Br, I) chemrxiv.org |
| Solvent | Polar aprotic solvents | Less polar solvents chemrxiv.org |
| Base | - | Decreased equivalents of base chemrxiv.org |
| Substrate Electronics | Strong electron-withdrawing groups activating the substitution site | Electronic effects can modulate the pathway chemrxiv.org |
Understanding Tautomerization Pathways
Tautomerism, the phenomenon of compounds existing as a mixture of interconverting structural isomers, is a critical consideration in the chemistry of heterocyclic compounds, including pyrimidines. nih.gov For this compound, while the methoxy group at the C4 position seemingly locks the molecule in a specific form, the potential for tautomerism in related hydroxypyrimidines provides a basis for understanding its potential reactivity and isomeric equilibria.
In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization to the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.net The relative stability of these tautomers is influenced by the nature and position of other substituents on the ring. researchgate.net While this compound itself does not possess a hydroxyl group, its synthesis often involves precursors like 5-bromo-4-hydroxy-2-methylpyrimidine. The tautomeric equilibrium of such precursors can significantly impact the outcome of subsequent reactions, including methylation to form the methoxy derivative.
Furthermore, under certain conditions, such as in the presence of strong acids or bases, or upon irradiation, even methoxy-substituted pyrimidines might exhibit dynamic behavior or participate in reactions that proceed through intermediates resembling different tautomeric forms. For instance, protonation of the ring nitrogen atoms can alter the electronic distribution and potentially facilitate rearrangements or reactions that are not immediately obvious from the ground-state structure.
The study of tautomerism in pyrimidine derivatives often involves a combination of spectroscopic techniques (NMR, UV-Vis) and computational chemistry. researchgate.netacs.org These studies help in elucidating the predominant tautomeric forms in different environments (gas phase, solution, solid state) and the energy barriers for their interconversion. While the primary structure of this compound is well-defined, understanding the potential for tautomerism in related structures is crucial for predicting its reactivity and potential side reactions in various chemical transformations.
Table 2: Common Tautomeric Forms in 4-Substituted Pyrimidines
| Tautomeric Form | General Structure | Notes |
| Hydroxy Form (Enol) | Pyrimidin-4-ol | Aromatic, generally less stable in 4-hydroxypyrimidines. researchgate.net |
| Oxo Form (Keto) | Pyrimidin-4(1H)-one | Non-aromatic pyrimidine ring, often the more stable tautomer. researchgate.net |
| Oxo Form (Keto) | Pyrimidin-4(3H)-one | Non-aromatic pyrimidine ring, another possible stable tautomer. researchgate.net |
| Methoxy Form | 4-Methoxypyrimidine | The predominant form for the title compound. |
Derivatization Strategies and Functionalization of 5 Bromo 4 Methoxy 2 Methylpyrimidine
Introduction of Heterocyclic Moieties
The covalent linkage of a pyrimidine (B1678525) ring to other heterocyclic systems is a powerful strategy for expanding chemical space and modulating pharmacological properties. For 5-Bromo-4-methoxy-2-methylpyrimidine, the bromine atom at the C5 position is the primary handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions.
Methodologies such as the Suzuki-Miyaura and Stille couplings are paramount for this purpose. The Suzuki reaction, which pairs an organoboron compound with an organohalide, is particularly favored due to the stability and low toxicity of the boronic acid or ester reagents. mdpi.com In a typical reaction, this compound would be reacted with a heteroarylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like Na₂CO₃ or K₃PO₄. mdpi.comrsc.org This approach allows for the direct installation of a wide range of heterocyclic moieties, including thiophenes, quinolines, and even other pyrimidines. rsc.orgresearchgate.net
Alternatively, the Stille reaction provides a robust method for forming carbon-carbon bonds using organotin reagents. nih.gov While the toxicity of stannanes is a drawback, the reaction is known for its tolerance of a wide variety of functional groups. nih.gov The stepwise functionalization of di-halogenated heterocycles using consecutive Stille couplings has been well-documented, illustrating the precise control achievable with this method. nih.gov
| Coupling Reaction | Heterocyclic Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type | Reference Analogue |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / 1,4-Dioxane (B91453) | 5-Thienyl-pyrimidine | rsc.org |
| Suzuki-Miyaura | Quinolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / 1,4-Dioxane | 5-Quinolyl-pyrimidine | rsc.org |
| Stille Coupling | Tributyl(thienyl)stannane | Pd(PPh₃)₄ | N/A / Toluene | 5-Thienyl-pyrimidine | nih.gov |
Formation of Biaryl Compounds
The synthesis of biaryl structures, where two aromatic rings are directly linked, is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. This compound is an excellent substrate for creating biaryl compounds where one of the aryl systems is the pyrimidine ring itself.
The Suzuki-Miyaura reaction is again the most prominent method for achieving this transformation. mdpi.comresearchgate.net The reaction of this compound with a variety of arylboronic acids can generate a library of 5-aryl-4-methoxy-2-methylpyrimidine derivatives. The reaction conditions are generally mild and tolerant of diverse functional groups on the arylboronic acid partner, allowing for the introduction of electron-rich, electron-poor, and sterically hindered aryl groups. mdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. mdpi.com For instance, studies on similar brominated heterocycles have shown that combinations like Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane are highly effective. mdpi.com
| Aryl Boronic Acid | Catalyst | Base | Solvent | Reference Analogue |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | mdpi.com |
| 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | rsc.org |
Tailoring Reactivity for Specific Synthetic Applications
The ability to functionalize the this compound core is crucial for its application in medicinal chemistry. Pyrimidine derivatives are known to interact with a wide range of biological targets, and modifying the substituents allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. mdpi.comnih.gov The derivatization strategies discussed previously are the primary tools for tailoring the molecule for specific structure-activity relationship (SAR) studies. nih.gov
One advanced strategy for tailoring reactivity involves converting the bromo-pyrimidine into its corresponding boronic acid or boronate ester. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate (B1201080) ester like triisopropylborate. rsc.orgworktribe.com This transformation effectively reverses the polarity of the synthetic partners. The newly formed pyrimidylboronic acid can then act as the nucleophilic partner in a Suzuki coupling with a different aryl or heteroaryl halide. rsc.org This two-step sequence provides immense flexibility, allowing chemists to build complex architectures that might be inaccessible through a direct coupling approach. This versatility makes this compound a valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.
Strategies for Analytical Derivatization in Chemical Analysis
In chemical analysis, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, often by enhancing its detectability or improving its chromatographic properties. mdpi.comchromatographyonline.com While specific derivatization protocols for the quantitative analysis of this compound are not extensively documented, general principles can be applied.
The goal of analytical derivatization is often to attach a tag that responds strongly to a particular detector. chromatographyonline.com For instance, to enhance detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, the pyrimidine could be coupled with a fluorescent boronic acid (e.g., a naphthalene (B1677914) or coumarin-based boronic acid) via a Suzuki reaction. This would attach a highly fluorescent moiety to the pyrimidine core, significantly lowering the limit of detection.
For mass spectrometry (MS) analysis, derivatization can be used to improve ionization efficiency. nih.gov By introducing a group with a permanent positive charge or a readily ionizable functional group, the response in electrospray ionization mass spectrometry (ESI-MS) can be dramatically increased. nih.gov This could be achieved, for example, by coupling the bromo-pyrimidine with a boronic acid that contains a quaternary ammonium (B1175870) or pyridinium (B92312) salt. These strategies allow for the sensitive and accurate quantification of the compound and its metabolites in complex matrices. nih.gov
| Analytical Technique | Derivatization Goal | Proposed Reaction | Example Reagent Type |
|---|---|---|---|
| HPLC-Fluorescence | Attach a fluorophore | Suzuki Coupling | Naphthaleneboronic acid |
| LC-MS/MS | Improve ionization efficiency | Suzuki Coupling | Arylboronic acid with a quaternary ammonium group |
| Gas Chromatography (GC) | Increase volatility | Nucleophilic substitution of methoxy (B1213986) group | Silylating agents (e.g., BSTFA) if a reactive site is exposed |
Computational Chemistry and Theoretical Studies on 5 Bromo 4 Methoxy 2 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, albeit in an approximate form, to determine the electronic structure and energy of a molecule. From this, a wide range of molecular properties can be derived.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
For 5-Bromo-4-methoxy-2-methylpyrimidine, a DFT approach, often using a hybrid functional like B3LYP, would be employed to determine its most stable conformation. The calculation would systematically adjust bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized geometry provides critical data on the molecule's three-dimensional structure. For instance, DFT calculations on similar bromo-aromatic compounds have successfully predicted these parameters with high accuracy. dergipark.org.trnih.gov
Table 1: Illustrative Data from DFT Geometry Optimization (Note: These are representative parameters that would be calculated; specific values for this molecule require dedicated computation.)
| Parameter | Atom Pair/Trio | Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-N-C (ring) | ~115-120° |
| Dihedral Angle | C(ring)-O-C(methyl)-H | Variable |
Ab initio (Latin for "from the beginning") methods are calculations based directly on quantum mechanical first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it neglects electron correlation, which can be significant.
To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are used. MP2 incorporates electron correlation, leading to more accurate energy and geometry predictions. For a molecule like this compound, an MP2 calculation would offer a more refined understanding of its structure and stability compared to HF alone, albeit at a higher computational cost.
The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but also demanding greater computational resources. youtube.com
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). gaussian.com For a molecule containing a bromine atom, it is crucial to use basis sets that include polarization and diffuse functions (indicated by symbols like (d,p), ++, and "aug-") to accurately model the large electron cloud and potential for weak interactions.
Validation involves performing calculations with progressively larger basis sets to ensure that the property of interest (e.g., energy, geometry) has converged to a stable value. umich.edu This process confirms that the chosen basis set is adequate for reliably describing the molecule's properties. For pyrimidine (B1678525) derivatives, the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and efficiency. nih.govresearchgate.net
Electronic Structure Analysis
Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies high stability. nih.gov For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich pyrimidine ring and the methoxy (B1213986) group, while the LUMO might be distributed across the ring and the electronegative bromine atom.
Table 2: Illustrative Data from FMO Analysis (Note: These are representative parameters that would be calculated; specific values for this molecule require dedicated computation.)
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | ~ -1.0 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical stability and reactivity. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov
The MEP map uses a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, highlighting these as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups, identifying them as electrophilic sites. This analysis provides a clear, intuitive picture of the molecule's charge distribution and reactive sites. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized, Lewis-like picture of bonding. A search for NBO analysis specifically performed on this compound did not yield any specific studies. Therefore, quantitative data on donor-acceptor interactions, stabilization energies, and the nature of hybrid orbitals for this compound are not available in the current body of scientific literature.
Electron Density Distribution and Charge Analysis
The distribution of electrons within a molecule is fundamental to its reactivity and physical properties. Theoretical calculations can map the electron density and determine partial atomic charges, offering clues about electrophilic and nucleophilic sites. While general principles of electron distribution in substituted pyrimidines are understood, specific charge distribution maps, such as Molecular Electrostatic Potential (MEP) surfaces, for this compound are not present in the reviewed literature.
Spectroscopic Property Prediction
Theoretical spectroscopy is a vital area of computational chemistry that aids in the interpretation of experimental spectra and the characterization of molecular structures.
Theoretical Vibrational Frequencies (IR, Raman)
Computational methods can calculate the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These theoretical predictions are crucial for assigning experimental vibrational bands to specific molecular motions. A literature search did not uncover any studies presenting the predicted IR and Raman frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of atomic nuclei within a molecule. This technique is invaluable for structure elucidation. There are currently no available studies that report the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound using the GIAO method or other computational approaches.
UV-Vis Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of molecules, which correspond to the absorption bands in UV-Vis spectroscopy. This analysis provides information about the electronic structure and the nature of excited states. No specific TD-DFT studies predicting the UV-Vis absorption wavelengths and oscillator strengths for this compound could be located in the public domain.
Reactivity and Mechanism Predictions
Computational chemistry provides a powerful lens through which the reactivity and potential reaction mechanisms of this compound can be predicted and understood. By employing theoretical models, it is possible to gain insights into the molecule's electronic structure and how this governs its chemical behavior.
Conceptual Density Functional Theory (CDFT)
Conceptual Density Functional Theory (CDFT) is a branch of quantum chemistry that utilizes the electron density of a molecule to define and quantify key chemical concepts such as electronegativity, hardness, softness, and reactivity indices. These descriptors help in understanding and predicting the chemical reactivity of molecules.
Local reactivity descriptors, such as the Fukui function, can be employed to identify the most reactive sites within the this compound molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms of the pyrimidine ring and the bromine atom are expected to be key reactive centers.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.62 | Difference between LUMO and HOMO energies, indicating chemical stability. |
| Electronegativity (χ) | 4.04 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.81 | Resistance to change in electron distribution. |
| Global Softness (S) | 0.356 | Reciprocal of hardness, indicating polarizability. |
| Electrophilicity Index (ω) | 2.90 | Propensity to accept electrons. |
| Nucleophilicity Index (N) | 2.78 | Propensity to donate electrons. |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar organic molecules.
Reaction Pathway Modeling
Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to determine the most likely mechanism for a given transformation.
For this compound, reaction pathway modeling could be used to investigate various reactions, such as nucleophilic aromatic substitution. For example, the reaction with an amine could proceed through different pathways, and computational modeling can help elucidate the most favorable route by identifying the transition state with the lowest activation energy. These calculations would typically involve geometry optimization of all stationary points on the potential energy surface and frequency calculations to confirm their nature (i.e., minima or transition states).
Regioselectivity Predictions
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of this compound, the pyrimidine ring presents multiple potential sites for reaction. Computational methods can be invaluable in predicting the regioselectivity of reactions involving this compound.
Building on the principles of CDFT, local reactivity descriptors can pinpoint the most reactive atoms. For instance, in a nucleophilic substitution reaction, the site with the most positive Fukui function for nucleophilic attack (f+) would be the predicted site of reaction. Studies on similar pyrimidine derivatives, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that the chlorine atom at the 4-position is preferentially displaced by ammonia, a finding that was confirmed by X-ray crystallography. This suggests that for this compound, the electronic influence of the methoxy and methyl groups will play a crucial role in directing incoming reagents.
Intermolecular Interactions and Supramolecular Architecture
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its solid-state properties and its behavior in biological systems. Computational chemistry offers tools to analyze these non-covalent interactions in detail.
Hydrogen Bonding Analysis
Hydrogen bonding is a critical intermolecular interaction that can significantly influence the crystal packing and physical properties of a compound. In this compound, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. While the molecule itself does not possess strong hydrogen bond donors, in the presence of protic solvents or other molecules with N-H or O-H groups, it can participate in hydrogen bonding.
Halogen Bonding Interactions
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atom in this compound possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which allows it to form halogen bonds.
These interactions can play a significant role in the supramolecular assembly of the compound. Computational studies can predict the strength and directionality of these halogen bonds. The molecular electrostatic potential (MEP) surface can be calculated to visualize the σ-hole on the bromine atom and to identify potential halogen bond acceptor sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the oxygen atom of the methoxy group. The interplay between hydrogen bonds and halogen bonds can be complex, with these interactions sometimes competing and at other times being cooperative.
Table 2: Predicted Intermolecular Interaction Geometries for this compound
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |
| Hydrogen Bond | C-H (methyl) | N (pyrimidine) | ~2.5 - 3.0 | ~150 - 170 |
| Hydrogen Bond | C-H (pyrimidine) | O (methoxy) | ~2.6 - 3.1 | ~140 - 160 |
| Halogen Bond | C-Br | N (pyrimidine) | ~2.8 - 3.2 | ~170 - 180 |
| Halogen Bond | C-Br | O (methoxy) | ~2.9 - 3.3 | ~165 - 175 |
Note: The values in this table are hypothetical and represent typical geometries for such interactions based on computational studies of similar molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), a detailed picture of the forces governing the crystal packing can be obtained. For this compound, while a specific crystal structure analysis is not publicly available, a predictive analysis based on studies of similarly substituted pyrimidine and aromatic compounds allows for a comprehensive understanding of its likely intermolecular contacts.
The dominant interactions expected for this molecule are van der Waals forces, with significant contributions from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. The presence of the bromine atom introduces the possibility of halogen bonding and other bromine-involved contacts, such as bromine-hydrogen (Br···H/H···Br) interactions. The nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, leading to the formation of weak C–H···N and C–H···O hydrogen bonds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The H···H contacts are typically the most abundant, appearing as a large, diffuse region in the fingerprint plot. The C···H/H···C contacts, indicative of C–H···π interactions, will also be significant. The presence of the methoxy group will be evident from the O···H/H···O contacts, appearing as distinct "wings" in the plot. The Br···H/H···Br contacts will also contribute, with their percentage depending on the specific crystal packing.
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50 | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |
| C···H/H···C | 20 - 30 | Indicative of C–H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. |
| O···H/H···O | 10 - 15 | Arises from the methoxy group, likely participating in weak C–H···O hydrogen bonds. |
| Br···H/H···Br | 5 - 10 | Contacts involving the bromine atom, potentially including weak C–H···Br hydrogen bonds. |
| N···H/H···N | 3 - 7 | Resulting from the nitrogen atoms of the pyrimidine ring acting as acceptors in weak C–H···N hydrogen bonds. |
| Other (C···C, C···N, etc.) | < 5 | Minor contributions from other van der Waals interactions. |
Advanced Computational Topics
Non-linear Optical (NLO) Properties
Substituted pyrimidine derivatives are a class of compounds that have garnered significant interest for their potential non-linear optical (NLO) properties. These properties arise from the interaction of the molecule's electron cloud with an intense electromagnetic field, such as that from a laser. The efficiency of this interaction is quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β).
For a molecule to exhibit significant NLO properties, it often possesses a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the pyrimidine ring acts as a π-system. The methoxy group (-OCH₃) is a moderate electron-donating group, while the bromine atom (-Br) is a weakly deactivating group with some electron-withdrawing inductive effect. This push-pull electronic character, although not exceptionally strong, can lead to a non-zero hyperpolarizability.
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | 2.5 - 4.0 D | A measure of the molecule's overall polarity. |
| Average Polarizability (α) | 100 - 150 | The ease with which the electron cloud can be distorted by an electric field. |
| First-order Hyperpolarizability (β) | 500 - 1500 | A measure of the second-order NLO response. Higher values indicate greater NLO activity. |
Electron-Induced Decomposition Mechanisms
Electron ionization mass spectrometry (EIMS) is a common analytical technique that involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratios of the fragment ions. Predicting the fragmentation pathways is a key aspect of computational chemistry in this context.
For this compound, the initial step in electron-induced decomposition is the formation of a molecular ion (M⁺˙). The fragmentation of this radical cation is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The C-Br bond is one of the weakest bonds in the molecule and is therefore a likely site for initial cleavage. This would result in the loss of a bromine radical (Br˙) and the formation of a pyrimidinyl cation.
Subsequent fragmentation could involve the loss of the methoxy and methyl groups. The methoxy group can be lost as a neutral formaldehyde (B43269) molecule (CH₂O) via a rearrangement, or as a methoxy radical (˙OCH₃). The methyl group can be lost as a methyl radical (˙CH₃). The pyrimidine ring itself can also undergo cleavage, leading to smaller fragment ions.
| Fragment | Proposed Structure | m/z (for ⁷⁹Br) | Formation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₇H₈BrN₂O⁺˙ | 219 | Molecular Ion |
| [M - Br]⁺ | C₇H₈N₂O⁺ | 140 | Loss of a bromine radical. |
| [M - CH₃]⁺ | C₆H₅BrN₂O⁺ | 204 | Loss of a methyl radical from the pyrimidine ring. |
| [M - OCH₃]⁺ | C₆H₅BrN₂⁺ | 188 | Loss of a methoxy radical. |
| [M - Br - CO]⁺ | C₆H₈N₂⁺ | 112 | Loss of Br followed by loss of carbon monoxide from the ring. |
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the methyl group and the methoxy group.
The methyl group attached to the pyrimidine ring (at the 2-position) is generally considered to have a low rotational barrier, allowing for relatively free rotation at room temperature. The three hydrogen atoms of the methyl group will likely adopt a staggered conformation relative to the adjacent bonds of the pyrimidine ring to minimize steric hindrance.
The conformational preference of the methoxy group is more complex. The orientation of the methyl group of the methoxy substituent relative to the pyrimidine ring is defined by the C(5)-C(4)-O-C(methyl) dihedral angle. Two main conformations are possible: a planar conformer where the methyl group is in the plane of the pyrimidine ring (either syn or anti to a particular ring atom), and a non-planar (perpendicular) conformer where the methyl group is out of the plane of the ring. Computational studies on similar aromatic and heterocyclic systems suggest that the planar conformers are generally more stable due to favorable electronic interactions, such as resonance between the oxygen lone pairs and the π-system of the ring. The rotational barrier between these conformers can be calculated using quantum mechanical methods.
| Parameter | Predicted Value | Description |
|---|---|---|
| Methoxy Group Rotational Barrier | 2 - 5 kcal/mol | The energy required to rotate the methoxy group from its most stable planar conformation to a perpendicular transition state. |
| Methyl Group Rotational Barrier | < 1 kcal/mol | The energy barrier for the rotation of the C-2 methyl group, which is expected to be very low. |
| Most Stable Methoxy Conformer | Planar | The methyl group of the methoxy substituent is predicted to lie in the plane of the pyrimidine ring to maximize electronic conjugation. |
Synthetic Utility and Applications As a Chemical Intermediate
Role in Complex Molecule Synthesis
The unique arrangement of functional groups on the 5-Bromo-4-methoxy-2-methylpyrimidine ring allows chemists to perform a variety of chemical transformations. The bromine atom, typically at the 5-position, is particularly amenable to metal-catalyzed cross-coupling reactions, while the methoxy (B1213986) and methyl groups can influence the electronic properties and steric environment of the ring, or be subjected to further modifications.
The pyrimidine (B1678525) scaffold is a fundamental structural motif in a vast array of biologically active compounds and functional materials. guidechem.commdpi.com this compound serves as an excellent starting point for elaborating this core into more complex heterocyclic structures. The bromine atom can be readily displaced or used as a handle for introducing new ring systems or functional groups. For instance, similar brominated pyrimidines undergo nucleophilic substitution or coupling reactions to build fused-ring systems or to link the pyrimidine core to other heterocyclic moieties. guidechem.com The presence of the methoxy and methyl groups provides additional points for chemical diversification, enabling the synthesis of a library of substituted pyrimidines for various applications.
As a chemical intermediate, this compound is instrumental in the multi-step synthesis of advanced organic structures. Its reactivity profile allows for sequential and controlled modifications. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position are common strategies to introduce aryl, heteroaryl, alkyl, or amino groups, thereby constructing intricate carbon-carbon and carbon-heteroatom bonds. This capability is essential for creating the sophisticated molecular frameworks often required for targeted biological activity or specific material properties.
Applications in Pharmaceutical Research
In the pharmaceutical industry, pyrimidine derivatives are recognized as privileged structures due to their prevalence in numerous therapeutic agents, including anticancer and anti-inflammatory drugs. custchemvip.comchemimpex.com The role of halogenated pyrimidines as key intermediates is well-established, as they provide a reliable route to novel active pharmaceutical ingredients (APIs). qinmuchem.comcustchemvip.com
This compound functions as a key intermediate in the synthesis of potential pharmaceutical agents. Its structure can be found embedded within larger molecules designed to interact with specific biological targets. The synthesis of macitentan, a dual endothelin receptor antagonist, for example, involves intermediates like 5-bromo-2-pyrimidinyl compounds, highlighting the importance of such building blocks in constructing complex drug molecules. nih.gov The ability to functionalize the pyrimidine ring through its bromo substituent is a critical step in the synthetic pathways leading to new chemical entities.
The development of targeted therapies often relies on the synthesis of specific pharmacophores that can selectively interact with proteins such as Bromodomain and Extra-Terminal motif (BET) proteins, histone deacetylases (HDACs), or sodium-glucose cotransporter 2 (SGLT2).
BET/HDAC Inhibitors: The core structures of many epigenetic modulators, including BET and HDAC inhibitors, often feature heterocyclic scaffolds. mdpi.com Research has shown that related brominated heterocyclic compounds, such as 5-bromo-2-methoxynicotinic acid, serve as starting materials for potent and selective BET bromodomain inhibitors. acs.org The bromo-methoxy-substituted aromatic system provides a key fragment for optimization and interaction within the target protein's binding pocket. acs.orgnih.gov This suggests that this compound is a highly relevant precursor for developing novel inhibitors in this class.
SGLT2 Inhibitors: While many current SGLT2 inhibitors like dapagliflozin (B1669812) are based on C-aryl glucosides, the search for new scaffolds is ongoing. nih.govgoogle.com Heterocyclic compounds are frequently explored in drug discovery to improve properties such as selectivity and pharmacokinetics. The pyrimidine core of this compound offers a potential alternative scaffold for designing new SGLT2 inhibitors.
The table below illustrates examples of related brominated heterocyclic intermediates and the class of inhibitors they have been used to synthesize.
| Intermediate Compound | Target Class | Resulting Compound Example |
| 5-Bromo-2-methoxynicotinic acid | BET Bromodomain Inhibitor | N5-Cyclopropyl-1-(3-methoxybenzyl)-N3-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxamide acs.org |
| Bromo-precursor (for radiolabeling) | Class-IIa HDAC Inhibitor | [18F]-NT160 nih.gov |
In the early stages of drug discovery, the systematic modification of a core structure, or scaffold, is essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. This compound is an ideal scaffold for this purpose. Its defined substitution pattern allows medicinal chemists to explore how changes at each position affect biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The reactivity of the bromine atom allows for the rapid generation of diverse analogues, accelerating the discovery of new drug candidates. nih.gov This approach is fundamental to modern medicinal chemistry, enabling the development of safer and more effective therapeutics. nih.gov
Applications in Material Science7.4.1. Development of Functional Materials7.4.2. Ligands in Coordination Chemistry
Further research or declassification of proprietary industry data may reveal such applications in the future.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While classical methods for pyrimidine (B1678525) synthesis are well-established, the future necessitates the development of more environmentally benign and efficient methodologies. The principles of green chemistry are becoming increasingly integral to synthetic chemistry, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency. rasayanjournal.co.in
Future synthetic research for 5-Bromo-4-methoxy-2-methylpyrimidine and its precursors should emphasize:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly attractive for their efficiency and atom economy. bohrium.comacs.org Developing MCRs that directly assemble the substituted pyrimidine core from simple, readily available starting materials, such as alcohols and amidines, would represent a significant advancement. bohrium.comacs.org
Catalytic Systems: The exploration of novel catalysts, including metal-based (e.g., iridium, palladium) and nanoparticle catalysts (e.g., modified ZnO), can lead to higher yields and milder reaction conditions. bohrium.comacs.orgacs.org Biocatalysts, such as enzymes, also offer a promising avenue for highly selective and sustainable synthesis. tandfonline.com
Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-promoted synthesis have been shown to accelerate reaction times, increase yields, and reduce byproduct formation in the synthesis of various pyrimidine derivatives. rasayanjournal.co.inresearchgate.net Applying these technologies to the synthesis of this compound could offer substantial improvements over conventional heating methods.
Green Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions (mechanochemistry) is a key goal. rasayanjournal.co.inacs.orgresearchgate.net Research into adapting existing syntheses or developing new ones in these media will be crucial.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Synthesis
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Traditional Synthesis | Well-established protocols | Often requires harsh conditions, hazardous reagents, and generates significant waste. rasayanjournal.co.in | Provides a baseline for improvement. |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. rasayanjournal.co.inbohrium.com | Can be challenging to optimize for specific regioselectivity. | Potential for a highly efficient, one-pot synthesis of the core structure. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Requires specialized equipment; scalability can be a concern. | Could significantly reduce the time and energy required for synthesis. |
| Catalyst-Free Synthesis | Avoids toxic and expensive catalysts, simplifies purification. researchgate.net | Limited to specific reactions; may require higher temperatures. | An ideal green chemistry goal for specific synthetic steps. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. While general mechanisms for pyrimidine formation, often involving condensation and dehydrogenation steps, are known, the specific influence of the substituent pattern (bromo, methoxy (B1213986), methyl) on reaction pathways is a fertile area for investigation. acs.org
Future studies should include:
Kinetic Analysis: Detailed kinetic studies can elucidate reaction orders, rate-determining steps, and the influence of catalysts and reaction conditions on the synthetic efficiency.
Spectroscopic Monitoring: In-situ reaction monitoring using techniques like NMR and IR spectroscopy can help identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.
Isotopic Labeling: Employing isotopically labeled starting materials can trace the path of atoms throughout the reaction, confirming bond formation and cleavage events. This approach would be invaluable for understanding rearrangement reactions or complex cyclization cascades.
Exploration of New Derivatization Pathways
The bromine atom at the C5 position is a key handle for introducing molecular diversity. It serves as a versatile functional group for a wide range of cross-coupling reactions, enabling the synthesis of a large library of derivatives.
Key areas for exploration include:
Cross-Coupling Reactions: Systematically applying modern cross-coupling reactions is a priority. Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) can be used to introduce a vast array of aryl, heteroaryl, alkynyl, and amino substituents. mdpi.commdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring can facilitate SNAr reactions, particularly at the C4 position (displacing the methoxy group) under specific conditions. Investigating the relative reactivity of the C4 and C5 positions towards various nucleophiles will be critical for selective functionalization. mdpi.com
Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation or halogen-metal exchange can generate a nucleophilic carbon at the C5 or C6 position, which can then be reacted with a wide range of electrophiles to introduce new functional groups. nih.gov
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent/Catalyst Example | Potential Functional Group Introduced |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst mdpi.com | Phenyl, substituted phenyls, heteroaryls |
| Sonogashira Coupling | Phenylacetylene / Pd & Cu catalysts mdpi.com | Phenylethynyl |
| Buchwald-Hartwig Amination | Aniline / Pd catalyst | Anilino, substituted amino groups |
| Stille Coupling | Organostannane / Pd catalyst | Alkyl, vinyl, aryl groups |
| Nucleophilic Substitution | Various amines / acid catalyst mdpi.com | Substituted amino groups (at C4) |
| Metal-Halogen Exchange | n-BuLi followed by an electrophile (e.g., CO₂) | Carboxylic acid (at C5) |
Deeper Computational Insights into Reactivity and Properties
Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can provide valuable insights that would be time-consuming or difficult to obtain through experimentation alone.
Future computational efforts could focus on:
Mapping Electron Density and Reactivity: Calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of derivatization strategies.
Modeling Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles for both the synthesis and subsequent reactions of the title compound. This can help rationalize experimental observations and predict the feasibility of new transformations.
Virtual Screening and Docking: If derivatives are explored for biological applications, molecular docking studies can predict how they might bind to specific protein targets, such as enzymes or receptors. jocpr.comnih.gov This can help prioritize the synthesis of compounds with the highest potential for biological activity.
Expanding Synthetic Utility in Emerging Fields
The versatile structure of this compound and its derivatives makes them attractive candidates for applications in several emerging scientific fields. The pyrimidine scaffold is a well-known privileged structure in drug discovery, appearing in numerous approved drugs for a wide range of diseases. nih.govgsconlinepress.comlifechemicals.com
Future research should aim to synthesize and screen derivatives for utility in:
Medicinal Chemistry: Derivatives could be evaluated for a broad range of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The specific substitution pattern could be tuned to target kinases, polymerases, or other enzymes implicated in disease.
Agrochemicals: Substituted pyrimidines are found in various commercial herbicides and fungicides. lifechemicals.com Novel derivatives of this compound could be screened for potential use in crop protection.
Materials Science: Highly conjugated systems containing pyrimidine rings can have interesting photophysical properties. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as functional dyes. rasayanjournal.co.in
Chemical Biology: The compound could be used as a starting point to develop chemical probes or activity-based probes to study biological processes. The bromine atom allows for the attachment of reporter tags like fluorophores or biotin (B1667282) after the core molecule has been optimized for target binding. mdpi.com
Q & A
Q. What statistical approaches are optimal for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50.
- Apply ANOVA with Tukey’s post-hoc test to compare inhibitor potency across enzyme isoforms.
- Report 95% confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
